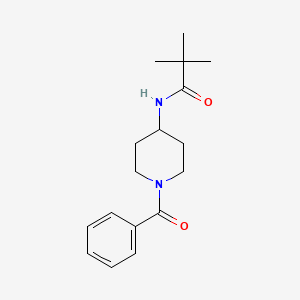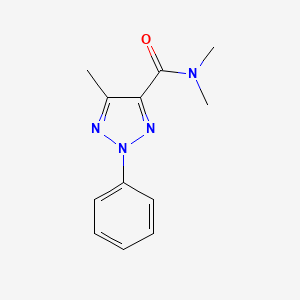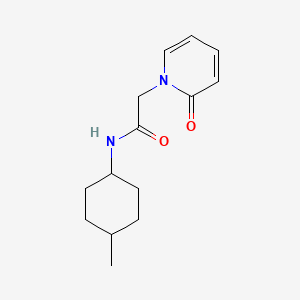
N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide, also known as WF-516, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a unique method and has been extensively studied to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Wirkmechanismus
N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide is believed to exert its effects through the modulation of the endocannabinoid system. It has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce analgesic and anti-inflammatory effects. N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which can lead to changes in gene expression and anti-tumor effects.
Biochemical and Physiological Effects
N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide has been shown to produce analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide is its specificity for FAAH and HDACs, which can reduce off-target effects. Another advantage is its low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development. However, one limitation of N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide is its limited solubility, which can make it difficult to use in certain experiments. In addition, more research is needed to understand the long-term effects of N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide and its potential interactions with other drugs.
Zukünftige Richtungen
There are several future directions for research on N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide. One direction is to further explore its potential as an analgesic and anti-tumor agent. Another direction is to investigate its effects on other physiological systems, such as the immune system and the central nervous system. Additionally, more research is needed to optimize the synthesis method and improve the solubility of N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide. Overall, N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide has shown promise as a novel compound with potential therapeutic applications, and further research is needed to fully understand its effects and potential.
Synthesemethoden
N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide has been synthesized using a two-step process. In the first step, 1-benzoylpiperidine is reacted with 2,2-dimethylpropanal in the presence of sodium triacetoxyborohydride to form the intermediate compound. In the second step, the intermediate compound is reacted with N,N-dimethylformamide dimethyl acetal in the presence of trifluoroacetic acid to form N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide. This method has been optimized to produce high yields of pure N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-tumor effects. In animal studies, N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide has been found to reduce pain and inflammation in models of acute and chronic pain. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo. These findings suggest that N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide has potential as a novel analgesic and anti-tumor agent.
Eigenschaften
IUPAC Name |
N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,3)16(21)18-14-9-11-19(12-10-14)15(20)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWZZEKTFYXUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoylpiperidin-4-yl)-2,2-dimethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7473732.png)



![N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)



![N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473789.png)

